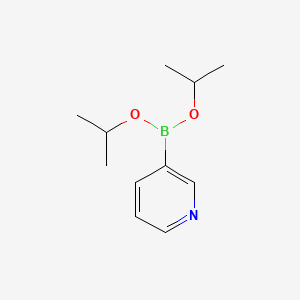![molecular formula C12H9N3 B13142705 2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)
2-([3,4'-Bipyridin]-2'-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([3,4’-Bipyridin]-2’-yl)acetonitrile is an organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-([3,4’-Bipyridin]-2’-yl)acetonitrile typically involves the reaction of 3,4’-bipyridine with acetonitrile under specific conditions. One common method includes the use of a catalyst such as copper acetate in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, often between 100-160°C, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 2-([3,4’-Bipyridin]-2’-yl)acetonitrile .
化学反応の分析
Types of Reactions: 2-([3,4’-Bipyridin]-2’-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine oxides, while substitution reactions can produce various substituted bipyridines .
科学的研究の応用
2-([3,4’-Bipyridin]-2’-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 2-([3,4’-Bipyridin]-2’-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that influence various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
類似化合物との比較
2,2’-Bipyridine: Known for its strong chelating properties and use in coordination chemistry.
4,4’-Bipyridine: Commonly used in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine:
Uniqueness: 2-([3,4’-Bipyridin]-2’-yl)acetonitrile stands out due to its specific structural configuration, which imparts unique electronic and chemical properties. This makes it particularly valuable in the synthesis of complex molecular systems and advanced materials .
特性
分子式 |
C12H9N3 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
2-(4-pyridin-3-ylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C12H9N3/c13-5-3-12-8-10(4-7-15-12)11-2-1-6-14-9-11/h1-2,4,6-9H,3H2 |
InChIキー |
HAGIVOOTWAXGMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)
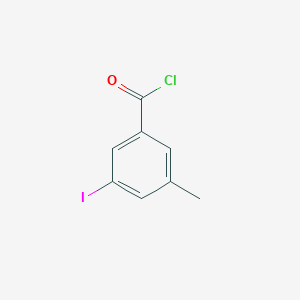
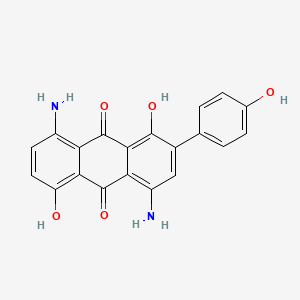
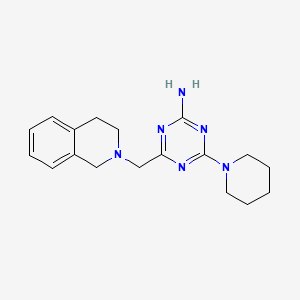

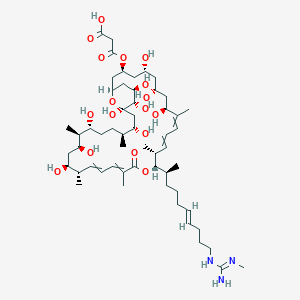
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)
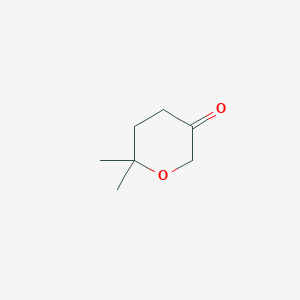
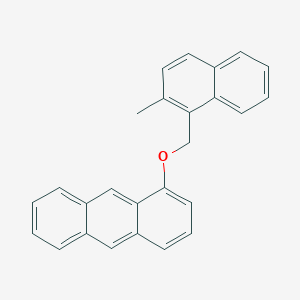
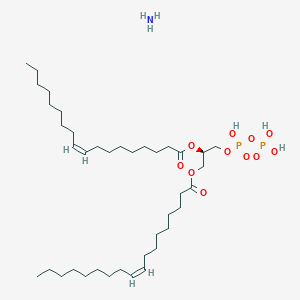
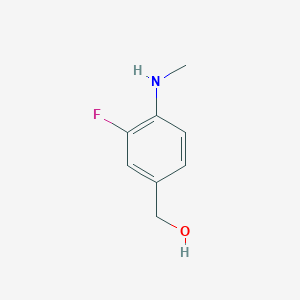

![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)
